

# "4-Bromo-1,5-dimethyl-1H-indazole" CAS number 1159511-77-9

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## Compound of Interest

Compound Name: 4-Bromo-1,5-dimethyl-1H-indazole

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An In-depth Technical Guide to **4-Bromo-1,5-dimethyl-1H-indazole** (CAS: 1159511-77-9)

## Executive Summary

This guide provides a comprehensive technical overview of **4-Bromo-1,5-dimethyl-1H-indazole**, a heterocyclic building block of increasing importance in modern medicinal chemistry and materials science. The indazole nucleus is a privileged scaffold, forming the core of numerous approved pharmaceuticals.<sup>[1][2][3]</sup> This document delves into the specific attributes of the title compound, CAS 1159511-77-9, offering insights into its synthesis, characterization, reactivity, and strategic applications. We will explore the causality behind synthetic choices, the logic of its application in drug discovery pipelines, and provide actionable protocols for its use. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their work.

## The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

Nitrogen-containing heterocycles are fundamental to the development of bioactive molecules, with the indazole core being a particularly prominent scaffold.<sup>[1][4]</sup> Comprising a fused benzene and pyrazole ring, indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.<sup>[1][5]</sup>

The strategic importance of the indazole motif is demonstrated by its presence in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-tumor, anti-HIV, and kinase inhibitory properties.[3][4][6] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, highlighting its acceptance and utility in targeting complex diseases.[1] The value of **4-Bromo-1,5-dimethyl-1H-indazole** lies in its role as a precisely functionalized intermediate, enabling the rapid and efficient synthesis of novel indazole derivatives for screening and development.[7][8]

## Physicochemical and Structural Properties

The specific substitution pattern of **4-Bromo-1,5-dimethyl-1H-indazole**—a bromine atom at the 4-position and methyl groups at the N1 and C5 positions—confers a unique combination of reactivity and solubility.[8] The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the methyl groups can influence solubility and metabolic stability, and provide important steric and electronic cues for molecular recognition.

Property	Value	Source
CAS Number	1159511-77-9	[9]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrN <sub>2</sub>	[9]
Molecular Weight	225.08 g/mol	[9]
IUPAC Name	4-bromo-1,5-dimethyl-1H-indazole	[9]
SMILES	<chem>CC1=C(C2=C(C=C1)N(N=C2)C)Br</chem>	[9]
InChI Key	IHCMWPGWHNBZAO-UHFFFAOYSA-N	[9]
Predicted Boiling Point	310.6 ± 22.0 °C	[10]
Predicted Density	1.53 ± 0.1 g/cm <sup>3</sup>	[10]
Storage Temperature	2-8°C, Desiccated	

## Synthesis and Mechanistic Considerations

The synthesis of **4-Bromo-1,5-dimethyl-1H-indazole** is not widely detailed in the literature, however, a logical and robust route can be devised from commercially available precursors based on established indazole chemistry. The most direct approach involves the regioselective N-methylation of 4-bromo-5-methyl-1H-indazole.

## Proposed Synthetic Workflow

The key transformation is the alkylation of the indazole nitrogen. Direct alkylation of N-unsubstituted indazoles can often lead to a mixture of N1 and N2 isomers.[11] The choice of base and solvent system is therefore critical to control regioselectivity. For many indazole systems, using a mild base like potassium carbonate in a polar aprotic solvent such as acetone or DMF favors the thermodynamically more stable N1 product.



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Caption: Proposed synthesis of **4-Bromo-1,5-dimethyl-1H-indazole**.

## Step-by-Step Experimental Protocol

This protocol is adapted from general procedures for the N-methylation of related indazoles. [12]

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-5-methyl-1H-indazole (1.0 eq.).
- **Solvent and Base Addition:** Add anhydrous acetone (approx. 10-15 mL per gram of starting material) followed by powdered potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 3.0 eq.).
  - **Rationale:** Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the indazole N-H. Acetone is an excellent solvent for this S<sub>N</sub>2 reaction, promoting the desired alkylation pathway.

- Alkylation: Stir the suspension at room temperature for 30 minutes. Slowly add iodomethane ( $\text{CH}_3\text{I}$ , 1.5 eq.) to the mixture.
- Reaction: Heat the reaction mixture to reflux (approx.  $56^\circ\text{C}$ ) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
- Workup: After cooling to room temperature, filter off the inorganic salts and evaporate the acetone under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and saturated brine.
  - Rationale: This removes any remaining inorganic salts and water-soluble impurities.
- Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, typically a mixture of N1 and N2 isomers, is purified by silica gel column chromatography to isolate the desired **4-Bromo-1,5-dimethyl-1H-indazole**.

## Spectroscopic Characterization and Purity

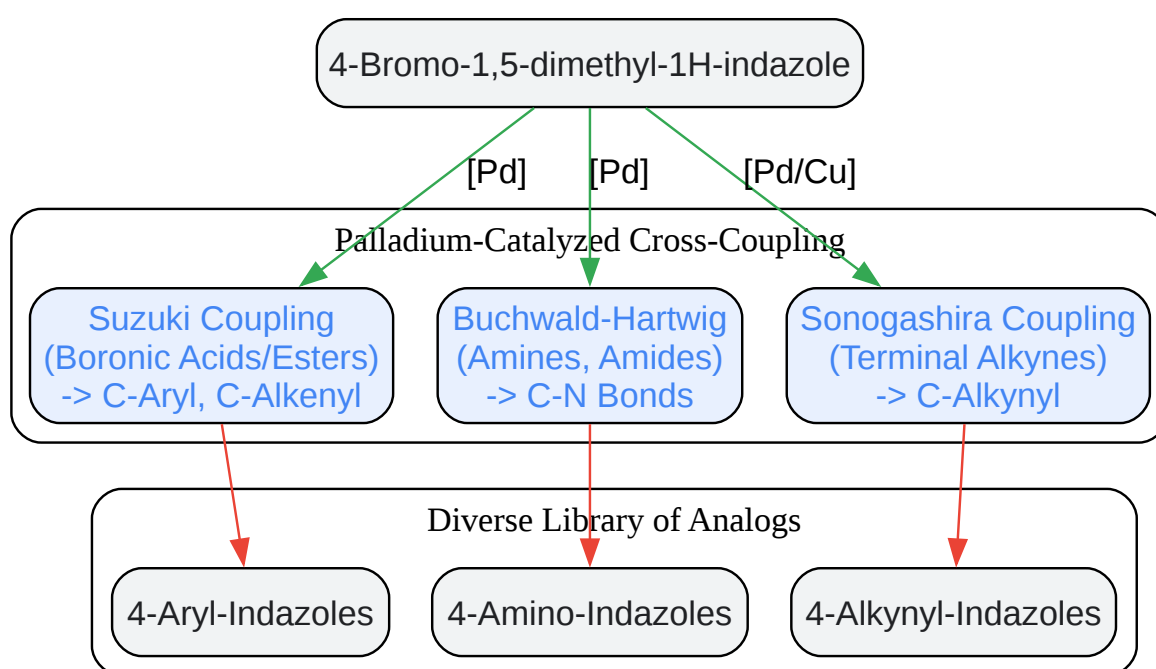
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups ( $\text{N-CH}_3$  and  $\text{C5-CH}_3$ ). The aromatic protons will appear as doublets in the aromatic region, and a key singlet for the C3-H proton will confirm the indazole core. The chemical shift of the N-methyl group is a key indicator for distinguishing between N1 (typically  $\sim 4.0$  ppm) and N2 isomers ( $\sim 4.2$  ppm).<sup>[12]</sup>
- $^{13}\text{C}$  NMR: The carbon spectrum will show signals for the two methyl carbons, the aromatic carbons (including two quaternary carbons, C-Br and C- $\text{CH}_3$ ), and the carbons of the pyrazole ring.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the protonated molecular ion  $[\text{M}+\text{H}]^+$  with a characteristic isotopic pattern for a single bromine atom ( $^{79}\text{Br}/^{81}\text{Br}$  in  $\sim 1:1$  ratio).

- HPLC: Purity is determined by HPLC, typically using a C18 reverse-phase column with a gradient of acetonitrile and water. A purity level of >97% is common for commercial-grade material.

## Reactivity and Strategic Applications in Synthesis

The primary value of **4-Bromo-1,5-dimethyl-1H-indazole** lies in the synthetic versatility of its C-Br bond. This functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position.



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Caption: Synthetic utility of the C-Br bond in cross-coupling reactions.

## Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the indazole core.

- Reaction Setup: In an oven-dried Schlenk flask, combine **4-Bromo-1,5-dimethyl-1H-indazole** (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as

$\text{Pd(PPh}_3)_4$  (0.03 eq.), and a base like sodium carbonate ( $\text{Na}_2\text{CO}_3$ , 2.0 eq.).

- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
  - Rationale: The palladium catalyst is oxygen-sensitive, and maintaining an inert atmosphere is critical for catalytic activity.
- Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
- Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by LC-MS.
- Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 4-aryl-1,5-dimethyl-1H-indazole product.

## Applications in Drug Discovery and Development

This building block is particularly valuable for generating novel compounds in therapeutic areas where the indazole scaffold is prevalent.

- Neurological Disorders: It serves as a key intermediate for pharmaceuticals targeting neurological conditions.<sup>[7][8]</sup> The ability to rapidly diversify the 4-position allows for fine-tuning of properties like blood-brain barrier penetration and target engagement.
- Oncology (Kinase Inhibitors): Many kinase inhibitors utilize a substituted indazole as a "hinge-binding" motif. The 4-position often points out towards the solvent-exposed region of the ATP-binding pocket, making it an ideal point for modification to enhance selectivity and potency.
- Fragment-Based Drug Design (FBDD): As a decorated fragment, this compound can be used in screening campaigns. Subsequent elaboration via cross-coupling at the bromine position provides a direct route from a fragment hit to a more potent lead compound.



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Caption: Role of **4-Bromo-1,5-dimethyl-1H-indazole** in a drug discovery workflow.

## Handling, Storage, and Safety

- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C as recommended by suppliers. It should be kept under an inert atmosphere to prevent potential degradation.
- **Handling:** Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- **Safety:** While specific toxicity data is not readily available, related bromo-heterocycles can be toxic if ingested and may cause skin and eye irritation.<sup>[13]</sup> Assume the compound is hazardous and handle it accordingly. Refer to the supplier's Safety Data Sheet (SDS) for detailed information.

## Conclusion

**4-Bromo-1,5-dimethyl-1H-indazole** is a high-value, strategically functionalized building block for chemical synthesis. Its pre-installed methyl groups at the N1 and C5 positions, combined with the synthetically versatile bromine at the C4 position, provide an efficient entry point into novel chemical space. For researchers in pharmaceutical development, agrochemicals, and materials science, this compound offers a reliable and powerful tool for the construction of complex molecular architectures and the rapid exploration of structure-activity relationships.

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